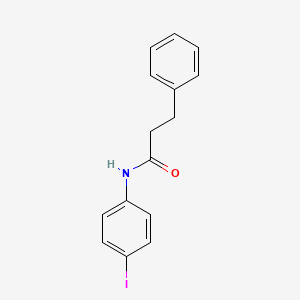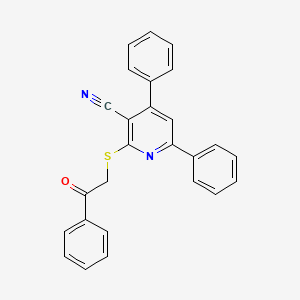![molecular formula C18H21N3O5 B11563806 2-(Hydroxymethyl)-6-[4-(phenyldiazenyl)anilino]tetrahydro-2H-pyran-3,4,5-triol CAS No. 1474059-33-0](/img/structure/B11563806.png)
2-(Hydroxymethyl)-6-[4-(phenyldiazenyl)anilino]tetrahydro-2H-pyran-3,4,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(HYDROXYMETHYL)-6-({4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}AMINO)OXANE-3,4,5-TRIOL is a complex organic compound with a unique structure that includes a hydroxymethyl group, a phenyl diazenyl group, and an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(HYDROXYMETHYL)-6-({4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}AMINO)OXANE-3,4,5-TRIOL typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the oxane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the hydroxymethyl group: This step often involves hydroxymethylation reactions using formaldehyde or other hydroxymethylating agents.
Attachment of the phenyl diazenyl group: This can be done through diazotization reactions followed by coupling with a phenyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(HYDROXYMETHYL)-6-({4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}AMINO)OXANE-3,4,5-TRIOL can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The phenyl diazenyl group can be reduced to form aniline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of aniline derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(HYDROXYMETHYL)-6-({4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}AMINO)OXANE-3,4,5-TRIOL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(HYDROXYMETHYL)-6-({4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}AMINO)OXANE-3,4,5-TRIOL involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.
Pathways Involved: It may influence signaling pathways, metabolic pathways, or gene expression, resulting in its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(HYDROXYMETHYL)-6-({4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}AMINO)OXANE-3,4,5-TRIOL: Unique due to its specific combination of functional groups and structural features.
Other Hydroxymethyl Compounds: Compounds with similar hydroxymethyl groups but different substituents or ring structures.
Phenyl Diazenyl Compounds: Compounds with phenyl diazenyl groups but different core structures.
Uniqueness
The uniqueness of 2-(HYDROXYMETHYL)-6-({4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}AMINO)OXANE-3,4,5-TRIOL lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities compared to other similar compounds.
Properties
CAS No. |
1474059-33-0 |
|---|---|
Molecular Formula |
C18H21N3O5 |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
2-(hydroxymethyl)-6-(4-phenyldiazenylanilino)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H21N3O5/c22-10-14-15(23)16(24)17(25)18(26-14)19-11-6-8-13(9-7-11)21-20-12-4-2-1-3-5-12/h1-9,14-19,22-25H,10H2 |
InChI Key |
XLLPWDQXXAEDJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC3C(C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B11563727.png)
![2-[(4-Iodophenyl)amino]-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11563732.png)
![2-[(2E)-2-{2-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(2,5-dimethylphenyl)-2-oxoacetamide](/img/structure/B11563737.png)
![N-(4-{[(2E)-2-benzylidenehydrazinyl]carbonyl}phenyl)-2-chlorobenzamide](/img/structure/B11563740.png)
![2,6-Dibromo-4-[(E)-[(3-chlorophenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate](/img/structure/B11563742.png)
![2-[4-(2-bromobenzoyl)piperazin-1-yl]-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline](/img/structure/B11563747.png)
![2-(4-chlorophenyl)-N'-[(1Z)-2-oxo-1,2-diphenylethylidene]acetohydrazide](/img/structure/B11563748.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B11563749.png)

![2-[(E)-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-nitrophenol](/img/structure/B11563769.png)

![3-(furan-2-yl)-12-(pyridin-3-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B11563790.png)
![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11563794.png)
![N-[4-(pentyloxy)phenyl]-3-phenylpropanamide](/img/structure/B11563795.png)
